Comparative Predicted Lipophilicity (LogP) and Permeability Profile for CNS Drug-Like Space
The predicted lipophilicity (ACD/LogP) of 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid is -0.44, placing it in a highly favorable range for oral absorption and potential central nervous system (CNS) penetration, per Lipinski's and related guidelines . In contrast, a closely related 5-methyl-substituted analog (4-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]butanoic acid, CAS 247225-30-5) is predicted to have a LogP of -0.13, a shift of +0.31 log units, which may alter its membrane permeability and distribution profile .
| Evidence Dimension | Predicted Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | -0.44 |
| Comparator Or Baseline | 4-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]butanoic acid (CAS 247225-30-5): -0.13 |
| Quantified Difference | Δ = -0.31 log units |
| Conditions | ACD/Labs Percepta Platform predicted LogP values |
Why This Matters
A LogP value near zero is optimal for balancing aqueous solubility and membrane permeability; this specific compound's calculated value is a quantifiable point of differentiation that directly informs its suitability for assay development, particularly in cellular and in vivo models where passive diffusion is a key determinant of exposure.
